molecular formula C22H38O3 B1584679 2,5-Furandione, polymer with 1-octadecene CAS No. 25266-02-8

2,5-Furandione, polymer with 1-octadecene

Cat. No. B1584679
CAS RN: 25266-02-8
M. Wt: 350.5 g/mol
InChI Key: COBLIZNSZVKDMR-UHFFFAOYSA-N
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Description

2,5-Furandione, polymer with 1-octadecene, C20-28-alkyl esters is a chemical compound that is used in various industrial applications . It is a polymer formed by the reaction of 2,5-Furandione with 1-octadecene and C20-28-alkyl esters . This polymer has been shown to possess novel metal adsorption characteristics .


Synthesis Analysis

The synthesis of this polymer involves the reaction of 2,5-Furandione with 1-octadecene . In a study, it was used to recover rare earth elements (REEs) from acidic extracts of phosphate mining materials . The REEs were extracted using mineral and organic acids, and then recovered using this chelating polymer .


Molecular Structure Analysis

The molecular formula of 2,5-Furandione - 1-octadecene (1:1) is C22H38O3 . The average mass is 350.535 Da and the monoisotopic mass is 350.282104 Da .


Chemical Reactions Analysis

In the context of REE recovery, the chelating polymer effectively bound nearly 100% of the REEs extracted from the solids at pH 1.5 . This suggests that the polymer can efficiently recover REEs from acidic extracts of phosphate mining waste products .


Physical And Chemical Properties Analysis

The molecular formula of 2,5-Furandione - 1-octadecene (1:1) is C22H38O3 . The average mass is 350.535 Da and the monoisotopic mass is 350.282104 Da .

Future Directions

To meet the growing global demand for REEs, nontraditional mining sources of these metals are being investigated . Phosphate ore and phosphate mining wastes have been identified as possible alternative sources to REEs . The use of this chelating polymer to recover REEs from acid leach solutions represents a promising direction for future research .

properties

IUPAC Name

furan-2,5-dione;octadec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36.C4H2O3/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;5-3-1-2-4(6)7-3/h3H,1,4-18H2,2H3;1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBLIZNSZVKDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC=C.C1=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25266-02-8, 111306-63-9, 69227-14-1
Record name Maleic anhydride-1-octadecene copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25266-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maleic anhydride-1-octadecene alternating copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111306-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Furandione, polymer with 1-octadecene, C20-28-alkyl esters
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69227-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2,5-dione;octadec-1-ene

CAS RN

25266-02-8, 69227-14-1
Record name 2,5-Furandione, polymer with 1-octadecene
Source ChemIDplus
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Record name 2,5-Furandione, polymer with 1-octadecene
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Record name 2,5-Furandione, polymer with 1-octadecene, C20-28-alkyl esters
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Record name 2,5-Furandione, polymer with 1-octadecene
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Synthesis routes and methods

Procedure details

5.6 g PA-18 (0.02 equivalents as maleic anhydride, hereinafter "anhydride equivalents") and 100 ml xylene were mixed in a 250 ml flask equipped with a nitrogen atmosphere and a Dean Stark trap. This mixture was refluxed for 30 minutes to dry the polymer. The mixture was cooled slightly and Flame Retardant A (of Example 1) (5.1 g, 0.01 mole) was added. The mixture was refluxed for 2 hours with azeotropic removal of water as it formed. The 30 solvent was stripped using aspirator and high vacuum systems to yield 10.4 g of yellow crystals. The infrared spectrum of this compound showed the N-(acylamino)imide carbonyl bands merged at 1710 cm-1 and a small residual anhydride carbonyl band at 1770 cm-1. The hydrazide carbonyl for the starting material was not observed in the product spectrum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Furandione, polymer with 1-octadecene
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2,5-Furandione, polymer with 1-octadecene
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2,5-Furandione, polymer with 1-octadecene
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2,5-Furandione, polymer with 1-octadecene

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